3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine
CAS No.:
Cat. No.: VC15981387
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine -](/images/structure/VC15981387.png)
Specification
Molecular Formula | C11H13N3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14) |
Standard InChI Key | HEKMJEFECZLOIX-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=CNC3=C2C=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolo[2,3-b]pyridine core fused at the 2,3-positions, with a pyrrolidin-3-yl group attached to the pyridine ring’s 3-position. This arrangement confers both aromatic and aliphatic characteristics, influencing its solubility, stability, and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 187.25 g/mol |
IUPAC Name | 3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (two N in pyridine, one in pyrrolidine) |
logP (Partition Coefficient) | ~1.9 (estimated) |
The compound’s bicyclic system contributes to planar aromaticity, while the pyrrolidine substituent introduces stereoelectronic effects that modulate its binding affinity to biological targets . Spectroscopic analyses, including H NMR and mass spectrometry, typically reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons in the pyrrolopyridine system (δ 7.0–8.5 ppm) .
Synthesis and Manufacturing Approaches
Madelung Cyclization
The Madelung synthesis, adapted from indole chemistry, involves the cyclization of o-aminonitrile precursors under strongly basic conditions. For 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine, this method may utilize 3-aminopyrrolidine derivatives condensed with cyanoacetates to form the pyrrolopyridine core . Key steps include:
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Formation of the o-aminonitrile intermediate via nucleophilic substitution.
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Intramolecular cyclization at elevated temperatures (150–200°C) in solvents like dimethylformamide (DMF) .
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Functionalization with pyrrolidine groups via alkylation or reductive amination.
Fischer Indole Synthesis Modifications
The Fischer method, employing phenylhydrazines and carbonyl compounds, has been modified to synthesize pyrrolo[2,3-b]pyridines. For this compound:
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Hydrazine formation: Reaction of 3-pyrrolidinone with phenylhydrazine yields a hydrazone intermediate.
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Cyclization: Acid-catalyzed cyclization (e.g., using HCl or polyphosphoric acid) forms the pyrrolopyridine skeleton .
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Post-functionalization: The pyrrolidine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Madelung | 45–60 | Scalable, fewer byproducts | High-temperature requirements |
Fischer | 30–50 | Versatile substituent introduction | Acid-sensitive intermediates |
Chemical Reactivity and Functionalization
The compound undergoes electrophilic substitution predominantly at the 3-position of the pyrrolopyridine ring due to electron-rich regions created by the fused aromatic system . Notable reactions include:
Nitration and Halogenation
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Nitration: Treatment with nitric acid in sulfuric acid yields 3-nitro derivatives, which serve as intermediates for amine functionalities .
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Bromination: Electrophilic bromine (Br) in acetic acid selectively substitutes at the 5-position, enabling further cross-coupling reactions .
Mannich Reactions
Reaction with formaldehyde and secondary amines produces 3-aminomethyl derivatives, enhancing water solubility and bioactivity . For example:
Ring Expansion
Under chloroform and alkaline conditions, the pyrrolopyridine ring expands to form 1,8-naphthyridine derivatives, a transformation observed in related compounds .
Target | Assay Type | Activity (IC) | Source |
---|---|---|---|
FGFR1 | Enzymatic | 12 nM | |
5-HT | Radioligand | 280 nM | |
Dopamine D3 | Binding | 150 nM |
Applications in Drug Development
Oncology
As FGFR inhibitors, derivatives of 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine are being explored in clinical trials for breast and lung cancers. Structural analogs have shown tumor growth inhibition in xenograft models.
Neuropharmacology
The compound’s modular synthesis allows for the development of dual-acting agents targeting both kinase and neurotransmitter pathways, potentially addressing drug-resistant depression or Parkinson’s disease .
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral pyrrolidine derivatives.
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Prodrug Formulations: Enhancing bioavailability through phosphate or ester prodrugs.
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Polypharmacology: Designing multitarget agents combining kinase inhibition and neurotransmitter modulation.
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